N-(十四烷酰基)-鞘氨-4-烯

描述

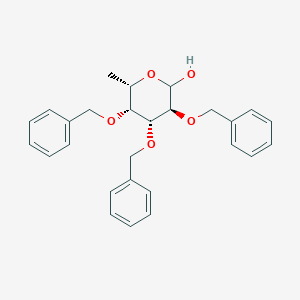

N-(Tetradecanoyl)-sphing-4-enine is a complex sphingolipid compound, pivotal in cell membrane structures and signaling pathways. It belongs to a broader category of bioactive molecules crucial for cellular functions, including growth, differentiation, and apoptosis. Understanding its synthesis, molecular structure, and physical and chemical properties is essential for exploring its roles in biological systems and potential therapeutic applications.

Synthesis Analysis

The synthesis of sphingolipid analogues, such as N-(Tetradecanoyl)-sphing-4-enine, often involves intricate organic synthesis pathways. Kumar et al. (2011) reported an efficient synthesis of a styryl analogue of sphingolipids through a cross-metathesis reaction, highlighting a methodology that could be adapted for N-(Tetradecanoyl)-sphing-4-enine synthesis (Kumar, Kaur, & Singh, 2011). Such synthetic approaches are valuable for producing sphingolipids with specific modifications, enabling the study of their biological functions.

Molecular Structure Analysis

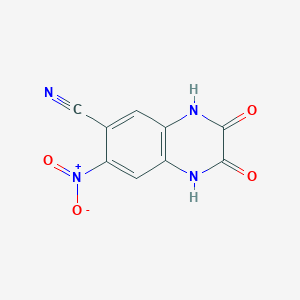

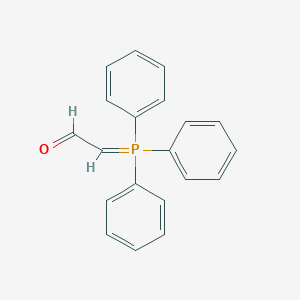

The molecular structure of N-(Tetradecanoyl)-sphing-4-enine is characterized by its long-chain base linked to a fatty acid via an amide bond. Structural insights into related sphingolipids were provided by the elucidation of the enzymatic mechanism of serine palmitoyltransferase, which catalyzes the initial step in sphingolipid biosynthesis, suggesting a conserved structural motif among sphingolipids (Ikushiro et al., 2009).

Chemical Reactions and Properties

Chemical properties of N-(Tetradecanoyl)-sphing-4-enine include its reactivity towards enzymes such as sphingomyelinases and its role in the biosynthesis of complex sphingolipids. The enzymatic conversion of related sphingolipids underscores the chemical versatility and reactivity of the sphing-4-enine backbone, pivotal in cellular signaling and metabolism (Polito & Sweeley, 1971).

科学研究应用

膜糖鞘脂的研究: N-(十四烷酰基)-鞘氨-4-烯用于研究膜糖鞘脂,它是 N-脂肪酰基鞘氨醇的糖苷 (Laine, Stellner, & Hakomori, 1974).

有价值的反式二醇的合成: 细菌鞘氨单胞菌 sp. HXN-200 催化非萜类底物的对映选择性反式二羟基化,扩展了在有价值和有用的反式二醇的实用合成中的方法 (Chang, Heringa, Witholt, & Li, 2003).

抑制枯草芽孢杆菌中的 DNA 复制: 鞘氨醇是一种相关化合物,它抑制枯草芽孢杆菌中 DNA 复制的起始,但不抑制延伸 (Sandler & Keynan, 1992).

抑制血小板刺激: N,N-二甲基鞘氨醇 (DMS) 抑制鞘氨醇激酶和鞘氨醇 1-磷酸作为血小板的自分泌刺激剂的作用 (Yatomi et al., 1996).

神经营养作用: 来自家蚕蛹 101A 的鞘脂,包括鞘-4-烯等化合物,已证明具有神经营养作用,通过检查 PC12 细胞神经元突起生长来评估 (Kwon et al., 2003).

鞘氨醇和鞘氨碱的从头生物合成: LM 细胞合成 N-酰基-鞘氨醇,然后向这些产物中添加 4-反式双键,从而导致鞘氨醇和鞘氨碱的从头生物合成 (Merrill & Wang, 1986).

糖尿病的预测性生物标志物: 1-脱氧鞘脂是风险患者中 2 型糖尿病发展的预测性生物标志物 (Othman et al., 2015).

潜在的抗癌活性: Enigmol 是一种鞘氨醇碱类似物,具有潜在的抗癌活性,并在肠癌和前列腺癌模型中显示出抗肿瘤功效 (Symolon et al., 2011).

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPGPZHULJLKJ-JHRQRACZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-(Tetradecanoyl)-sphing-4-enine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)